![molecular formula C19H23N3O3 B5866391 1-(2,4-dimethoxybenzyl)-4-isonicotinoylpiperazine](/img/structure/B5866391.png)
1-(2,4-dimethoxybenzyl)-4-isonicotinoylpiperazine
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Overview
Description
1-(2,4-dimethoxybenzyl)-4-isonicotinoylpiperazine (ABP) is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. ABP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-isonicotinoylpiperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and have anti-inflammatory effects. Additionally, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-isonicotinoylpiperazine. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for specific targets. Additionally, further investigation into the mechanism of action of this compound could lead to the identification of new therapeutic targets and the optimization of its use in various applications. Finally, the potential of this compound as a therapeutic agent for various diseases, including cancer and cardiovascular disease, should be explored further through preclinical and clinical trials.
Synthesis Methods
The synthesis of 1-(2,4-dimethoxybenzyl)-4-isonicotinoylpiperazine involves several steps, including the reaction of 2,4-dimethoxybenzyl chloride with isonicotinic acid, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been investigated for its potential as a therapeutic agent in various scientific research studies. One study showed that this compound has anti-tumor activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated that this compound can inhibit the growth of Staphylococcus aureus, a common bacterial pathogen. Additionally, this compound has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
properties
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-4-3-16(18(13-17)25-2)14-21-9-11-22(12-10-21)19(23)15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYYNPPYGVWXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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